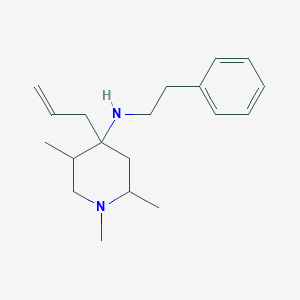

(4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine typically involves the reaction of 1,2,5-trimethylpiperidine with phenethylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide or tetrahydrofuran.

Major Products Formed

Oxidation: Formation of oxides or ketones depending on the reaction conditions.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups such as halides, hydroxyl, or alkyl groups.

Scientific Research Applications

(4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1,2,5-Trimethylpiperidin-4-ol: Known for its antimicrobial activity.

Phenethylamine: A naturally occurring compound with stimulant effects.

Allylpiperidine: Used in the synthesis of various pharmaceuticals.

Uniqueness

(4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

(4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine, also known by its CAS number 436811-32-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound involves several steps typically associated with piperidine derivatives. The process generally includes:

- Formation of Piperidine Ring : Starting from commercially available precursors, the piperidine ring is constructed through cyclization reactions.

- Allylation : The introduction of the allyl group at the 4-position is achieved through nucleophilic substitution reactions.

- Phenethylamine Coupling : Finally, the phenethylamine moiety is attached to the piperidine core via amine coupling techniques.

Biological Activity

The biological activity of this compound has been investigated in various studies. While specific data on this compound may be limited, related piperidine derivatives have shown promising pharmacological effects.

1. Neuropharmacological Effects

Piperidine derivatives are known for their neuroactive properties. Studies have indicated that compounds with similar structures can act as:

- Dopamine Receptor Agonists : Modulating dopamine pathways which are crucial in treating disorders like Parkinson's disease and schizophrenia.

- Serotonin Reuptake Inhibitors : Potentially beneficial in managing depression and anxiety disorders.

2. Antioxidant Activity

Research has suggested that certain piperidine-based compounds exhibit antioxidant properties. This activity may be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.

3. Antimicrobial Properties

There is evidence that piperidine derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This makes them candidates for further exploration as therapeutic agents in infectious diseases.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

Pharmacokinetics

Although specific pharmacokinetic data for this compound are scarce, insights can be drawn from related compounds:

- Bioavailability : Many piperidine derivatives show moderate to high bioavailability when administered orally.

- Half-life : The half-life varies but often falls within a range conducive to therapeutic use without frequent dosing.

Properties

IUPAC Name |

1,2,5-trimethyl-N-(2-phenylethyl)-4-prop-2-enylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2/c1-5-12-19(14-17(3)21(4)15-16(19)2)20-13-11-18-9-7-6-8-10-18/h5-10,16-17,20H,1,11-15H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFFNRHAINUGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CN1C)C)(CC=C)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389915 | |

| Record name | 1,2,5-Trimethyl-N-(2-phenylethyl)-4-(prop-2-en-1-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436811-32-4 | |

| Record name | 1,2,5-Trimethyl-N-(2-phenylethyl)-4-(2-propen-1-yl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436811-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Trimethyl-N-(2-phenylethyl)-4-(prop-2-en-1-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.